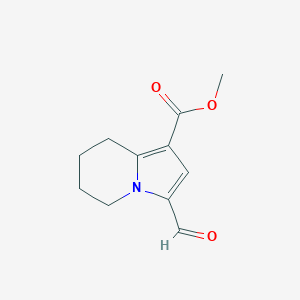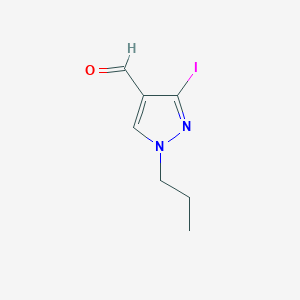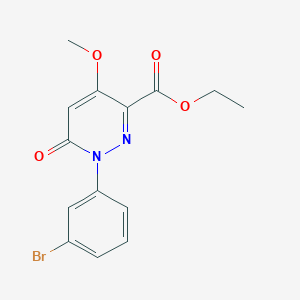![molecular formula C24H33NO9 B2488849 [5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate CAS No. 1095323-53-7](/img/structure/B2488849.png)
[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, targeting the incorporation of specific functional groups and the formation of desired molecular frameworks. While the exact synthesis pathway for this compound is not directly outlined in available literature, similar compounds have been synthesized through reactions involving acetylation, esterification, and the introduction of phenoxy or acetamido groups. These processes are crucial for building the compound's complex structure, including its oxan-2-yl backbone and diacetyloxy functionalities (Xue et al., 2008).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and their electronic interactions. For compounds similar to the one , techniques such as single-crystal X-ray diffraction are employed to elucidate their crystallographic parameters and molecular geometry. These analyses reveal how various substituents, such as acetamido and diacetyloxy groups, are oriented in space, influencing the molecule's reactivity and interactions (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactivity of a compound like "[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate" is dictated by its functional groups. Acetamido groups, for example, can participate in nucleophilic substitution reactions, while ester groups are prone to hydrolysis and transesterification reactions under certain conditions. These properties are instrumental in modifying the compound or incorporating it into more complex molecular architectures (A. Moormann et al., 2004).
Physical Properties Analysis
The physical properties of a chemical compound, including its melting point, boiling point, solubility, and density, are closely related to its molecular structure. The presence of multiple acetyloxy groups can affect the compound's polarity, influencing its solubility in organic solvents. Similarly, the compound's molecular weight and structural complexity can impact its volatility and thermal stability. These properties are critical when considering the compound's applications in synthesis and material science (J. Bhagyasree et al., 2013).
Chemical Properties Analysis
Chemical properties encompass a compound's reactivity towards other substances, its potential to undergo specific chemical reactions, and its stability under various conditions. The unique combination of functional groups in "this compound" suggests specific reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl carbon of the ester and acetamido groups. Understanding these properties is crucial for predicting the compound's behavior in synthetic routes and its interactions with biological systems, if applicable (Pratibha Sharma et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic Acid
- Sharma, Petrie, and Korytnyk (1988) developed methods for the modification of sialic acid at C-9, leading to the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. They utilized derivatives of the chemical for the synthesis, which also demonstrated inhibitory effects on the growth of certain cancer cells in culture. This showcases the compound's potential in contributing to the development of cancer therapies (Sharma, Petrie, & Korytnyk, 1988).
Synthesis of N-acetyl-4-deoxyneuraminic Acid
- Baumberger and Vasella (1986) described the synthesis of 5-acetamido-4-deoxyneuraminic acid, further highlighting the compound's role in complex chemical syntheses, particularly in the creation of neuraminic acid derivatives. This synthesis pathway is significant as neuraminic acids are key components in several biological processes (Baumberger & Vasella, 1986).
Derivatives of Hydroxyquinol Synthesis
- Dean, Hindley, Murray, and Taylor (1976) discussed the synthesis of di-O-methylcitromycin, where derivatives of the chemical were used in the process. The research explored electronic effects in hydroxyquinol derivatives, providing insights into the reactivity and potential applications of these compounds in chemical synthesis (Dean, Hindley, Murray, & Taylor, 1976).
Synthesis of S-linked Glucosaminyl-4-thiohex-2-enopyranosides
- Kroutil, Černý, Trnka, and Buděšínský (2001) utilized the compound in the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides, a process involving allylic SN2' substitution of a tosylhexenose. This study adds another dimension to the compound's utility in synthetic chemistry, particularly in the creation of glycosidic linkages (Kroutil, Černý, Trnka, & Buděšínský, 2001).
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO9/c1-7-13(2)18-8-10-19(11-9-18)33-24-21(25-14(3)26)23(32-17(6)29)22(31-16(5)28)20(34-24)12-30-15(4)27/h8-11,13,20-24H,7,12H2,1-6H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHQELEZMTRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)
![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)

methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)


![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)